molecular formula C17H26BNO2 B1309575 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine CAS No. 852227-97-5

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B1309575
CAS No.: 852227-97-5
M. Wt: 287.2 g/mol
InChI Key: IIUXWPXCCXVCPD-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a valuable boronic ester pinacol ester intermediate extensively used in pharmaceutical research and organic synthesis. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3459577/), a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and aryl boronic acids/esters. This reaction is fundamental for constructing complex biaryl structures found in many active pharmaceutical ingredients (APIs). The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system, and the presence of the pinacol boronate group allows for the efficient incorporation of this substituted phenylpiperidine fragment into larger molecular architectures. This compound is particularly useful for exploring structure-activity relationships (SAR) in drug discovery programs and for the synthesis of novel chemical entities for high-throughput screening. The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances the stability and crystallinity of the reagent compared to its boronic acid analog, facilitating handling and storage. Researchers will find this compound essential for developing new therapeutic candidates, particularly in areas requiring complex amine-containing biphenyl structures. This product is offered by suppliers like Ambeed (https://www.ambeed.com/products/1072944-82-2.html) and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-8-10-15(13-14)19-11-6-5-7-12-19/h8-10,13H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXWPXCCXVCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406884
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
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Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-97-5
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
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Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
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Preparation Methods

Palladium-Catalyzed Borylation of 1-(3-Bromophenyl)piperidine

The most common and well-documented method for preparing this compound involves the palladium-catalyzed borylation of 1-(3-bromophenyl)piperidine using bis(pinacolato)diboron as the boron source.

  • Reaction Scheme :
    1-(3-bromophenyl)piperidine + bis(pinacolato)diboron → this compound

  • Catalyst and Conditions :

    • Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
    • Solvent: 1,4-dioxane or dichloromethane
    • Temperature: Approximately 80 °C
    • Reaction Time: Around 12 hours
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation
  • Yield : Approximately 61.3% isolated yield reported in literature.

  • Mechanism : The palladium catalyst facilitates the oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.

Mild Organo-Catalyzed Borono-Deamination

A novel approach involves the organo-catalyzed borono-deamination of aromatic amines to form boronic acid esters under mild conditions.

  • Key Features :

    • Catalyst: tris(pentafluorophenyl)borane
    • Conditions: Mild temperatures, short reaction times, benign reagents
    • Substrate Scope: Applicable to complex drug molecules and aromatic amines
    • Yields: Up to 93% for boronic acid esters, with 86% isolated yield for complex derivatives
  • Relevance : This method offers a gentle alternative to traditional metal-catalyzed borylation, potentially applicable to the synthesis of this compound from corresponding aromatic amines.

Multi-Step Synthesis from Piperidine Derivatives

Some synthetic routes start from protected piperidine derivatives, such as tert-butyl-4-hydroxypiperidine-1-carboxylate, proceeding through multiple steps to introduce the boronate ester moiety.

  • Example :
    • Starting Material: tert-butyl-4-hydroxypiperidine-1-carboxylate
    • Steps: Functional group transformations including protection, substitution, and borylation
    • Yield: Total yield around 49.9% over three steps
    • Characterization: Confirmed by mass spectrometry and proton NMR

This approach is more complex but useful for synthesizing related boronate esters with additional functional groups.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Reagents Solvent Temperature Time Yield Notes
Pd-catalyzed borylation 1-(3-bromophenyl)piperidine Pd(dppf)Cl2, bis(pinacolato)diboron 1,4-dioxane or DCM 80 °C 12 h ~61% Most common, well-established
Organo-catalyzed borono-deamination Aromatic amines tris(pentafluorophenyl)borane Mild conditions Room temp Short Up to 93% Mild, metal-free alternative
Multi-step from protected piperidine tert-butyl-4-hydroxypiperidine-1-carboxylate Various reagents Various Various Multi-step ~50% total Complex, for functionalized derivatives
TMSOTf-mediated borylation (related) tert-butyl 4-[4-(boronate)phenyl]piperazine-1-carboxylate TMSOTf, 2,6-dimethylpyridine DCM 0–20 °C 3 h 72% Adaptable method for related compounds

Research Findings and Considerations

  • The palladium-catalyzed borylation remains the gold standard for synthesizing this compound due to its reliability and moderate to good yields.

  • The organo-catalyzed borono-deamination method represents an innovative, greener alternative that avoids transition metals and harsh conditions, potentially improving purity and reducing environmental impact.

  • Multi-step syntheses from protected piperidine derivatives allow for structural modifications but at the cost of lower overall yields and increased complexity.

  • Reaction conditions such as inert atmosphere, solvent choice, and temperature control are critical for optimizing yield and purity.

  • Purity of the final product is typically high (around 95–97%), suitable for use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

    Catalysis: Acts as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Isomerism

Positional Isomers
  • Para Isomer: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4) Molecular Formula: C₁₇H₂₆BNO₂ (same as the meta isomer). Key Difference: The boronate group is attached to the para position of the phenyl ring. Physical Properties: Lower melting point (87°C) compared to the meta isomer, indicating reduced lattice stability due to symmetry differences .
Functional Group Modifications
  • Hydrochloride Salt: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride (CAS: 1808928-32-6) Molecular Formula: C₁₇H₂₇BClNO₂. Key Difference: Protonation of the piperidine nitrogen enhances solubility in polar solvents, facilitating use in aqueous-phase reactions .
  • Benzyl-Substituted Derivative: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride (CAS: 1021186-08-2) Molecular Formula: C₁₈H₂₉BClNO₂. Key Difference: Boronate is on a benzyl group, altering steric and electronic effects. This structure may improve membrane permeability in drug discovery .

Fluorinated and Sulfonated Derivatives

Fluorinated Analog
  • 3,3-Difluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 2304631-51-2) Molecular Formula: C₁₇H₂₄BF₂NO₂. Key Features: Fluorine atoms increase lipophilicity and metabolic stability, making this derivative suitable for medicinal chemistry applications .
Sulfonated Analog
  • 1-(Methylsulfonyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 1428329-80-9) Molecular Formula: C₁₈H₂₈BNO₄S. Key Features: The sulfonyl group enhances polarity and may modulate reactivity in cross-coupling reactions .
Cross-Coupling Efficiency
  • The meta isomer (target compound) exhibits moderate steric hindrance, favoring reactions with bulky substrates. In contrast, the para isomer may react faster in less sterically demanding conditions .
  • Fluorinated derivatives show improved stability under physiological conditions, expanding their use in PET (positron emission tomography) tracer synthesis .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (meta) 852227-97-5 C₁₇H₂₆BNO₂ 287.20 156–157 High steric hindrance
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (para) 852227-96-4 C₁₇H₂₆BNO₂ 287.20 87 Symmetrical structure
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride 1808928-32-6 C₁₇H₂₇BClNO₂ 323.20 N/A Enhanced aqueous solubility
3,3-Difluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine 2304631-51-2 C₁₇H₂₄BF₂NO₂ 323.20 N/A Improved metabolic stability

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound that belongs to the family of boron-containing organic molecules. Its unique structure incorporates a dioxaborolane moiety which has been linked to various biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's chemical formula is C₁₃H₁₉B₃O₃ with a molecular weight of 234.10 g/mol. The presence of the boron atom in its structure often influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research has demonstrated that compounds containing dioxaborolane structures exhibit several biological activities including:

  • Anticancer Properties : Certain derivatives have shown potential as inhibitors of specific kinases involved in cancer progression.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Activity : The ability to modulate inflammatory responses has also been observed.

The mechanisms through which this compound exerts its effects can include:

  • Kinase Inhibition : The compound may act as an inhibitor for various kinases such as DYRK1A and GSK-3β. Inhibiting these kinases can lead to reduced cell proliferation in cancerous cells and improved neuroprotection.
  • Modulation of Signaling Pathways : By affecting signaling pathways involved in inflammation and cell survival, the compound can exert protective effects in neurodegenerative conditions.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AGSK-3β Inhibition0.008
Compound BDYRK1A Inhibition0.025
Compound CAnti-inflammatory0.050

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₉B₃O₃
Molecular Weight234.10 g/mol
Boiling PointNot available
Rotatable Bonds2
Aromatic Heavy Atoms6

Case Studies

  • Inhibition Studies : A study evaluating the inhibitory effects on DYRK1A demonstrated that derivatives of dioxaborolane exhibited nanomolar-level inhibitory activity through enzymatic assays. These findings suggest that modifications to the dioxaborolane structure can significantly enhance potency against specific targets .
  • Neuroprotective Effects : Research involving BV2 microglial cells showed that certain derivatives could significantly reduce pro-inflammatory cytokines like IL-6 and NO levels at low concentrations (1 µM), indicating potential therapeutic applications in neuroinflammatory diseases .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on HT-22 neuronal cells revealed that while some derivatives displayed significant inhibitory activity against kinases, they did not adversely affect cell viability at concentrations up to 10 µM .

Q & A

Q. What are the established synthetic routes for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine?

The synthesis typically involves palladium-catalyzed borylation of a brominated precursor. For example:

Borylation Step : React 3-bromophenylpiperidine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Purification : Column chromatography with hexanes/EtOAC (2:1, +0.25% Et₃N) removes unreacted starting materials and Pd residues .

Yield Optimization : Lower yields (e.g., 27% in some cases) may require adjusting catalyst loading (1–5 mol%) or using microwave-assisted heating to reduce reaction time .

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization includes:

  • ¹H/¹³C NMR : Look for diagnostic peaks:
    • Piperidine protons (δ 1.4–2.8 ppm, multiplet).
    • Aromatic protons (δ 7.2–7.8 ppm, coupling with boronic ester).
    • Pinacol methyl groups (δ 1.3 ppm, singlet) .
  • Melting Point : Reported mp = 156–157°C (pure compound) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 288.2 .

Advanced Research Questions

Q. How can this compound be applied in Suzuki-Miyaura cross-coupling reactions?

The boronic ester moiety enables coupling with aryl halides. Key considerations:

  • Electron-Deficient Partners : Use electron-deficient aryl halides (e.g., nitro- or cyano-substituted) for faster oxidative addition.
  • Catalyst Systems : Pd(OAc)₂ with SPhos or XPhos ligands improves coupling efficiency for sterically hindered substrates .
  • Solvent Selection : DME/H₂O (3:1) at 80°C minimizes boronic ester hydrolysis .

Q. Example Protocol :

Mix 1 equiv. of the compound with 1.2 equiv. 4-bromobenzonitrile.

Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3 equiv.) in DME/H₂O.

Heat at 80°C for 6 hours. Isolate biaryl product via extraction (EtOAc/H₂O) .

Q. How to resolve contradictions in reaction yields between small-scale and bulk synthesis?

Discrepancies often arise from:

  • Oxygen Sensitivity : Scale-up increases exposure to moisture/O₂, leading to boronic ester degradation. Use Schlenk-line techniques or N₂-purged reactors .
  • Catalyst Deactivation : Bulk reactions may require higher ligand ratios (e.g., 1:3 Pd:ligand) to stabilize Pd(0) intermediates .
  • Heat Distribution : Poor stirring or uneven heating in large batches reduces efficiency. Switch to flow chemistry for consistent mixing .

Q. What computational methods predict the compound’s reactivity in cross-coupling?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boronic ester bond strength (B–O ≈ 1.36 Å) .
  • Transition State Modeling : Simulate oxidative addition steps with Pd catalysts to identify steric barriers (e.g., piperidine ring hindrance) .
  • Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., THF vs. DMF) .

Q. How to analyze byproduct formation during coupling reactions?

Common byproducts and mitigation strategies:

  • Homocoupling : Caused by excess boronic ester. Limit reaction time or add radical scavengers (TEMPO) .
  • Deborylation : Detect via LC-MS (loss of m/z 86 for pinacol). Use anhydrous conditions and avoid strong bases (e.g., NaOH) .
  • Piperidine Ring Oxidation : Monitor via TLC (Rf shift). Add antioxidants (BHT) or reduce reaction temperature .

Data Contradiction Analysis :
Discrepancies in molecular weight (e.g., vs. 9) arise from structural variants (e.g., hydrochloride salts in vs. free base in ). Always cross-check CAS RN (852227-97-5 for the target compound) .

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